3-Bromo-5-chloro-4-iodobenzoic acid
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Overview
Description
3-Bromo-5-chloro-4-iodobenzoic acid is a halogen-substituted benzoic acid with the molecular formula C7H3BrClIO2. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzoic acid core. It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-iodobenzoic acid typically involves halogenation reactions. One common method is the sequential halogenation of benzoic acid derivatives. For instance, starting with 3-bromo-4-iodobenzoic acid, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Heck Reaction: Employs palladium catalysts and alkenes, often in the presence of bases like triethylamine.
Major Products Formed:
Phenyl (3-bromo-5-iodo)benzoate: Formed via esterification reactions.
Thromboxane Receptor Antagonists: Synthesized through regioselective Heck cross-coupling reactions.
Scientific Research Applications
3-Bromo-5-chloro-4-iodobenzoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-iodobenzoic acid is primarily related to its role as an intermediate in chemical reactions. It acts as a substrate in various coupling reactions, facilitating the formation of carbon-carbon bonds. The halogen atoms on the benzoic acid core provide reactive sites for these transformations, enabling the synthesis of diverse compounds .
Comparison with Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 4-Chloro-2-iodobenzoic acid
- 4-Bromobenzoic acid
Comparison: 3-Bromo-5-chloro-4-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzoic acid core. This unique substitution pattern provides distinct reactivity and selectivity in chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-chloro-4-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRMULSKFRYECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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